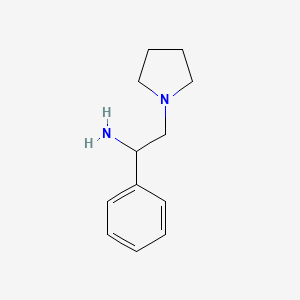

1-Phenyl-2-pyrrolidinylethylamine

Beschreibung

Context and Significance in Contemporary Chemical Science

1-Phenyl-2-pyrrolidinylethylamine and its derivatives are recognized as significant scaffolds in the field of organic chemistry. These compounds are a class of chiral amines that have garnered attention for their utility as chiral auxiliaries and in the synthesis of more complex molecules. mdpi.com The pyrrolidine (B122466) ring is a common structural motif found in numerous natural products and pharmaceutical drugs, highlighting the importance of synthetic routes to access these structures. whiterose.ac.uk The versatility of the this compound framework allows for its application in asymmetric synthesis, a critical area of chemical research focused on the selective production of a single enantiomer of a chiral molecule. mdpi.comwikipedia.org

The significance of such chiral compounds is underscored by the fact that most biological molecules and pharmaceutical targets exist as one of two possible enantiomers, making the ability to synthesize enantiomerically pure compounds highly valuable. wikipedia.org Chiral auxiliaries, like those derived from this compound, are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org

Scope of Academic Research on the Compound

Academic research on this compound and related structures is extensive, covering areas such as the development of new synthetic methodologies, their application as organocatalysts, and their use as building blocks for the synthesis of bioactive molecules. mdpi.comnih.gov Studies have explored the diastereoselective cyclization reactions using derivatives of 1-phenylethylamine (B125046) to create heterocyclic compounds like piperidin-2-ones and lactams. mdpi.com Furthermore, research has focused on the synthesis of chiral amino alcohols and diamines derived from 1-phenylethylamine, which are important as chiral building blocks and catalysts in their own right. mdpi.com The development of organocatalysts containing the pyrrolidine motif is a particularly active area of investigation, with researchers designing and synthesizing novel catalysts for various asymmetric transformations. nih.govresearchgate.net

Chemical Profile

| Property | Value |

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.29 g/mol |

| General Class | Chiral Amine |

Eigenschaften

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIHRUKAVZEIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390667 | |

| Record name | 1-Phenyl-2-pyrrolidinylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31788-83-7 | |

| Record name | 1-Phenyl-2-pyrrolidinylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Chemical Transformations

Oxidation Reactions and Product Characterization

While specific studies on the chemical oxidation of 1-Phenyl-2-pyrrolidinylethylamine are limited, the metabolic pathways of structurally similar compounds, such as α-pyrrolidinovalerophenone (α-PVP), provide significant insights into its potential oxidative transformations. The metabolism of these compounds, often mediated by cytochrome P450 enzymes, highlights key reactive sites within the molecule.

One of the major metabolic routes for α-PVP analogues involves the oxidation of the pyrrolidine (B122466) ring, typically at the 2"-position, to form a lactam metabolite, α-(2″-oxo-pyrrolidino)valerophenone. researchgate.net This suggests that the pyrrolidine ring in this compound is a likely site for oxidation, which could lead to the formation of a corresponding lactam. Another potential oxidation pathway is hydroxylation at various positions on the pyrrolidine ring. researchgate.net

Furthermore, the enzymatic oxidation of 2-phenylethylamine, a structurally related compound, proceeds via monoamine oxidase to form phenylacetaldehyde (B1677652), which is then further oxidized to phenylacetic acid or reduced to 2-phenylethanol. nih.gov This suggests that the ethylamine (B1201723) side chain of this compound could also be a target for oxidation, potentially leading to cleavage or modification of the side chain.

The dehydrogenation of the alcohol analogue, 1-phenylethanol, to acetophenone (B1666503) using various catalysts is a well-documented oxidation reaction. nih.gov This transformation underscores the susceptibility of the benzylic position to oxidation.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Potential Oxidizing Agent/System | Potential Product |

| This compound | Cytochrome P450 enzymes, Chemical oxidants | 1-Phenyl-2-(2-oxopyrrolidin-1-yl)ethylamine |

| This compound | Cytochrome P450 enzymes, Chemical oxidants | 1-Phenyl-2-(-hydroxypyrrolidin-1-yl)ethylamine |

| This compound | Monoamine oxidase analogues | Phenylacetaldehyde derivative |

Note: The products listed are hypothetical and based on the reactivity of similar compounds.

Reduction Reactions and Derivative Formation

The general principles of amine synthesis and modification can also be applied. For instance, reductive amination, a common method for forming amines, can be reversed under certain conditions, although this is not a typical reduction reaction for a pre-formed amine.

Other Relevant Chemical Reactivity

The secondary amine of the pyrrolidine ring is a key site for various other chemical transformations. It can participate in N-alkylation, N-acylation, and sulfonylation reactions to yield a wide range of derivatives. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles.

For example, the synthesis of various analogues often involves the reaction of a precursor ketone with pyrrolidine. This highlights the reactivity of the pyrrolidine nitrogen in forming new carbon-nitrogen bonds.

The phenyl group can also undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents onto the aromatic ring. The position of substitution would be directed by the existing ethylamine side chain.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are paramount in determining the molecular architecture of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

Unfortunately, despite extensive searches of chemical literature and spectral databases, specific experimental ¹H and ¹³C NMR data for 1-Phenyl-2-pyrrolidinylethylamine (CAS No. 31788-83-7) are not publicly available at this time. To provide a theoretical framework, predicted NMR data can be estimated based on the analysis of structurally similar compounds. For instance, analysis of related structures such as 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one and 2-(pyrrolidin-1-yl)ethanamine can offer insights into the expected chemical shifts. nih.govnih.gov

Predicted ¹H NMR Data for this compound This interactive table outlines the anticipated proton NMR signals.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2-7.4 | m | 5H |

| Methine-H (CH) | 3.5-3.8 | dd | 1H |

| Methylene-H (CH₂) | 2.5-3.0 | m | 2H |

| Pyrrolidine-H | 1.7-1.9, 2.4-2.6 | m | 8H |

| Amine-H (NH₂) | 1.5-2.5 | br s | 2H |

Predicted ¹³C NMR Data for this compound This interactive table presents the expected carbon-13 NMR signals.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | 140-142 |

| Phenyl CH | 125-129 |

| Methine C (CH) | 60-65 |

| Methylene (B1212753) C (CH₂) | 55-60 |

| Pyrrolidine (B122466) C | 23-25, 53-55 |

It is crucial to note that these are predicted values and require experimental verification.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

As with NMR data, specific experimental FT-IR spectra for this compound are not readily found in public databases. However, characteristic absorption bands can be predicted based on its structure.

Predicted FT-IR Absorption Bands for this compound This interactive table details the expected vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium to weak |

| C-N Stretch | 1000-1250 | Medium |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Specific mass spectrometry data for this compound is not widely published. The predicted molecular weight of the compound (C₁₂H₁₈N₂) is 190.29 g/mol . In an electron ionization (EI) mass spectrum, one would expect to observe the molecular ion peak (M⁺) at m/z 190. Key fragmentation patterns would likely involve the cleavage of the bond between the phenyl-bearing carbon and the ethylamine (B1201723) chain, as well as fragmentation of the pyrrolidine ring.

Predicted Mass Spectrometry Fragments for this compound This interactive table lists potential fragment ions.

| m/z | Proposed Fragment |

| 190 | [M]⁺ |

| 119 | [C₉H₁₁]⁺ (loss of pyrrolidinylethyl) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 70 | [C₄H₈N]⁺ (pyrrolidinyl fragment) |

Complementary Analytical Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, complementary analytical techniques would be employed. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, confirming the elemental composition. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing the connectivity between protons and carbons, definitively assembling the molecular puzzle.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of Potential Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule ligand to a protein receptor. A comprehensive search of published scientific literature yielded no specific molecular docking studies for 1-Phenyl-2-pyrrolidinylethylamine against any biological targets.

While docking studies have been conducted on compounds with similar structural motifs, such as phenyl-piperazine scaffolds or other pyrrolidine (B122466) derivatives, this research does not directly apply to this compound. nih.gov Without dedicated docking studies, it is not possible to report on its potential binding modes, binding affinities (such as docking scores or predicted inhibition constants), or key intermolecular interactions with specific amino acid residues of any protein targets.

Molecular Dynamics Simulations for Ligand-Target Binding Kinetics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-receptor complex, the conformational changes that occur upon binding, and the kinetics of the binding process.

Currently, there are no available molecular dynamics simulation studies in the scientific literature that specifically focus on this compound. Such studies would be necessary to understand the dynamic behavior of this compound within a biological environment, such as the active site of a protein, and to calculate parameters like binding free energy. Research has been published on the use of MD simulations to analyze the chirality effect of other, more complex pyrrolidine-containing compounds, but these findings are not transferable.

Structure Activity Relationship Sar Studies and Analog Development

Design and Synthesis of 1-Phenyl-2-pyrrolidinylethylamine Analogues

The synthesis of this compound and its analogs often involves multi-step sequences, with a key focus on establishing the core α-arylethylamine framework and introducing the pyrrolidine (B122466) moiety. A common and effective method for creating analogs, particularly those with a ketone on the ethyl chain (α-pyrrolidinophenones), is the Heffe synthesis. nih.gov This approach typically starts with an appropriately substituted aryl nitrile or involves a Friedel-Crafts acylation of a substituted aromatic precursor to generate a ketone intermediate. nih.gov This ketone can then undergo α-bromination followed by nucleophilic substitution with pyrrolidine to yield the desired 1-phenyl-2-pyrrolidinyl-alkan-1-one. Subsequent reduction of the ketone can then provide the this compound scaffold.

Stereoselective synthesis is crucial for producing enantiomerically pure compounds, as biological activity is often confined to a single stereoisomer. The resolution of racemic mixtures, for instance through the formation of diastereomeric salts with chiral acids like dibenzoyl-D-tartaric acid, has been successfully employed to separate the enantiomers of related compounds. nih.gov

Impact of Structural Modifications on Molecular Interactions and Receptor Affinity

SAR studies on analogs of this compound have revealed critical insights into how structural changes affect their affinity for monoamine transporters, namely the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Research on the closely related pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) analogs has shown that these compounds are generally potent inhibitors of DAT and NET, with weaker activity at SERT. nih.gov

Phenyl Ring Substitutions: Modifications to the phenyl ring have a significant impact on binding affinity and selectivity. For instance, in the pyrovalerone series, a variety of substituents on the phenyl ring have been explored. The data indicates that both the position and nature of the substituent are critical for potency at DAT and NET.

| Analog (Pyrovalerone Series) | Phenyl Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|---|

| Pyrovalerone | 4-Methyl | 5.4 | 27 | >10,000 |

| Analog 1 | 4-Chloro | 3.2 | 15 | >10,000 |

| Analog 2 | 3,4-Dichloro | 0.8 | 3.9 | 1,200 |

| Analog 3 | 4-Trifluoromethyl | 2.1 | 9.8 | >10,000 |

| Analog 4 | Naphthyl (in place of Phenyl) | 1.5 | 4.1 | 260 |

Data in this table is derived from studies on pyrovalerone and its analogs, which are structurally similar to this compound. nih.gov

Alkyl Chain Modifications: The length and structure of the alkyl chain connecting the phenyl and pyrrolidine moieties also play a role in determining activity. In the pyrovalerone series, the pentan-1-one structure is a common feature. Variations in this chain length can influence the spatial orientation of the key pharmacophoric elements—the phenyl ring and the basic nitrogen—and thus affect receptor binding.

Stereochemical Influences on Binding Affinity and Selectivity Profiles

Stereochemistry is a paramount factor in the biological activity of this compound analogs. The chiral center at the carbon atom bearing the phenyl and pyrrolidinylethyl groups dictates the three-dimensional arrangement of the molecule, which is critical for its interaction with the chiral binding sites of receptors.

Studies on the enantiomers of pyrovalerone have demonstrated that the biological activity predominantly resides in the (S)-enantiomer. The (S)-isomer was found to be the more potent enantiomer for inhibiting the dopamine and norepinephrine transporters. nih.gov This stereoselectivity highlights the specific and ordered nature of the binding pocket on the monoamine transporters, which can differentiate between the two mirror-image forms of the molecule.

| Compound | Stereochemistry | DAT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| Pyrovalerone | (S) | 3.1 | 14 |

| Pyrovalerone | (R) | 38 | 120 |

Data in this table is derived from studies on the enantiomers of pyrovalerone. nih.gov

Exploration of Diverse Chemical Scaffolds Bearing Pyrrolidine Moieties

To optimize the pharmacological profile of this compound and its analogs, researchers have explored the replacement of the phenyl ring with various other chemical scaffolds. This strategy, known as bioisosteric replacement, aims to improve properties such as potency, selectivity, solubility, and metabolic stability. nih.govdrughunter.com

Non-classical Phenyl Bioisosteres: The phenyl ring, while a common component, can sometimes contribute to poor physicochemical properties. nih.gov Its replacement with non-aromatic, sp³-rich scaffolds has emerged as a promising strategy. Examples of such bioisosteres include:

Bicyclo[1.1.1]pentane (BCP): This rigid, non-planar scaffold can mimic the geometry of a para-substituted phenyl ring and has been shown to improve solubility and reduce lipophilicity in some drug candidates. nih.gov

Cubane and other caged hydrocarbons: These structures can serve as phenyl mimics, although their impact on metabolic stability can be variable. acs.org

Bridged piperidines: These moieties can act as superior alternatives to the phenyl ring, leading to significant improvements in drug-like properties. nih.gov

The strategic application of these diverse scaffolds allows for a fine-tuning of the molecular properties of this compound analogs, leading to the discovery of new compounds with enhanced therapeutic potential. acs.org

Mechanistic Investigations in Chemical and in Vitro Biological Systems

Molecular Interactions with Biological Targets in Experimental Models

The interaction of a chemical compound with specific biological targets is fundamental to its pharmacological profile. For a molecule like 1-Phenyl-2-pyrrolidinylethylamine, key areas of investigation would typically include its binding affinity for neurotransmitter receptors and its potential to modulate enzymatic activity or interact with other important receptor systems like the sigma receptors.

Neurotransmitter Receptor Binding and Ligand Affinity Profiling

The affinity of a compound for various neurotransmitter receptors determines its potential to modulate neuronal signaling. This is often quantified using binding assays that measure the dissociation constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50).

No publicly available data exists on the neurotransmitter receptor binding profile of this compound. Therefore, a data table of its binding affinities for receptors such as dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and others cannot be provided.

Enzymatic Modulation in Neurotransmitter Metabolism Pathways

Compounds can influence neurotransmitter levels by modulating the activity of enzymes involved in their synthesis or degradation, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).

There is no available research detailing the effects of this compound on enzymes involved in neurotransmitter metabolism. Consequently, no data on its potential inhibitory or activating properties on these enzymatic pathways can be presented.

Sigma Receptor Subtype (Sigma-1, Sigma-2) Interactions and Ligand Characterization

Sigma receptors, which are unique intracellular proteins, are implicated in a variety of cellular functions and are targets for many psychoactive compounds. researchgate.net The characterization of a compound's interaction with sigma-1 and sigma-2 receptor subtypes is crucial for understanding its potential pharmacological effects.

No studies have been published that characterize the binding affinity or functional activity of this compound at either the sigma-1 or sigma-2 receptor subtypes.

Intracellular Signaling Pathway Modulation in Cell-Based Assays

Beyond direct target engagement, understanding how a compound modulates intracellular signaling cascades provides deeper insight into its cellular effects. The Wnt/β-catenin and TGF-β/SMAD pathways are critical for numerous cellular processes, and their modulation can have significant physiological consequences.

Influence on Wnt/β-catenin Signaling Cascade Components

The Wnt/β-catenin signaling pathway is a highly conserved pathway involved in cell fate determination, proliferation, and migration.

There is no scientific literature available that investigates the influence of this compound on any components of the Wnt/β-catenin signaling cascade.

Modulation of TGF-β/SMAD Pathway Mechanisms

The Transforming Growth Factor-beta (TGF-β) signaling pathway, which primarily signals through SMAD proteins, plays a pivotal role in cellular growth, differentiation, and immune responses.

No research has been conducted to assess the modulatory effects of this compound on the TGF-β/SMAD pathway.

Regulation of Ion Channel Activity in Model Systems

No published studies detailing the effects of this compound on any specific ion channels in model systems were identified. There is no available data from techniques such as patch-clamp electrophysiology or fluorescence-based assays to construct a profile of its activity.

Theoretical Models of Ligand-Receptor Interaction Mechanisms

A search for computational studies, including molecular docking simulations or the development of pharmacophore models for this compound, did not return any relevant results. Therefore, no theoretical models of its binding to specific protein targets can be described.

Compound List

Due to the lack of specific research on this compound, a list of mentioned compounds cannot be generated as per the article's intended scope.

It is important to note that the absence of information in publicly indexed scientific databases does not definitively mean that no research has been conducted. Such data may exist in proprietary databases, internal corporate research, or may not yet be published. However, based on the available resources, a scientifically rigorous article on the specific topics requested for this compound cannot be produced.

Q & A

Q. How can researchers differentiate 1-Phenyl-2-pyrrolidinylethylamine from structurally similar phenylethylamine derivatives using chromatographic techniques?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) with polar stationary phases (e.g., silica-based columns). Compare retention indices (RI) and spiking experiments with authenticated standards. For derivatives with subtle structural differences (e.g., pyrrolidine vs. piperidine substituents), tandem mass spectrometry (MS/MS) can resolve fragmentation patterns unique to the pyrrolidine moiety .

Q. What are the standard methods for determining the physicochemical properties of this compound?

Methodological Answer:

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

Methodological Answer: A two-step approach:

- Step 1 : Condensation of benzaldehyde with pyrrolidine via reductive amination using sodium cyanoborohydride.

- Step 2 : Ethylamine introduction via nucleophilic substitution. Optimize pH (8–9) and temperature (60–80°C) to minimize by-products. Monitor purity via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can multi-component reaction systems be optimized for synthesizing this compound derivatives under catalytic conditions?

Methodological Answer: Use a Design of Experiments (DoE) approach to test variables:

Q. What strategies resolve contradictions between theoretical predictions and experimental stereochemical outcomes in this compound reactions?

Methodological Answer:

- Computational validation : Perform density functional theory (DFT) calculations to predict energetically favorable stereoisomers.

- Experimental validation : Use X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm spatial configurations .

Q. How can researchers design experiments to study the compound’s receptor-binding affinity in neuropharmacological models?

Methodological Answer:

- In vitro assays : Radioligand displacement studies using [³H]-labeled ligands on dopamine or serotonin receptors.

- In silico docking : Use AutoDock Vina to simulate binding poses with receptor crystal structures (e.g., 5-HT2A).

- Control variables : Include positive controls (e.g., known agonists) and account for membrane permeability via LogP calculations .

Q. What methodological frameworks are effective for integrating theoretical models with empirical data in structure-activity relationship (SAR) studies?

Methodological Answer:

- QSAR modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., Hammett constants, steric parameters) with biological activity.

- Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting.

- Theoretical alignment : Map results to existing pharmacophore models to refine hypotheses .

Q. How can exploratory and confirmatory research designs be balanced in studying the compound’s metabolic pathways?

Methodological Answer:

- Exploratory phase : Use untargeted metabolomics (LC-HRMS) to identify potential metabolites in hepatic microsomes.

- Confirmatory phase : Validate findings via stable isotope labeling and synthetic metabolite standards.

- Statistical rigor : Apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., KEGG) .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer:

Q. How should researchers address batch-to-batch variability in spectroscopic data during purity assessments?

Methodological Answer:

- Standardization : Calibrate instruments daily using NIST-traceable standards.

- Multivariate analysis : Apply principal component analysis (PCA) to NMR or IR spectra to detect outliers.

- Protocol refinement : Document solvent lot numbers and humidity controls to minimize environmental drift .

Theoretical & Methodological Integration

Q. What experimental designs are optimal for investigating the compound’s role in modulating neurotransmitter release?

Methodological Answer:

Q. How can researchers align mechanistic studies of this compound with broader neurochemical theories?

Methodological Answer:

- Literature synthesis : Systematically review existing models (e.g., monoamine hypothesis of depression) to contextualize findings.

- Hypothesis testing : Design experiments to falsify competing theories (e.g., dopamine vs. norepinephrine selectivity).

- Interdisciplinary collaboration : Partner with computational biologists for multi-scale modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.